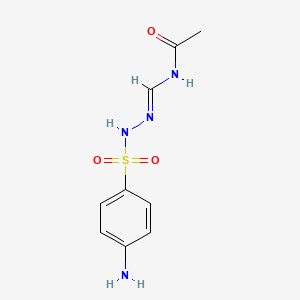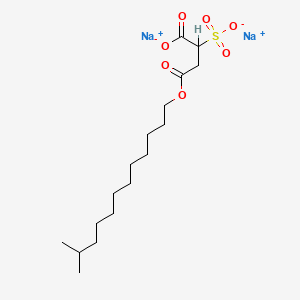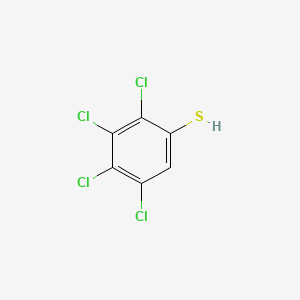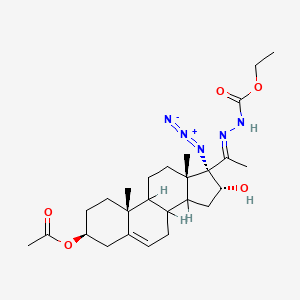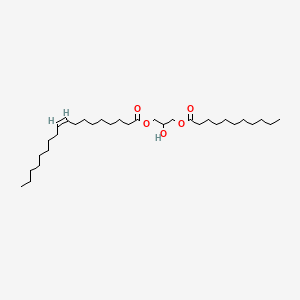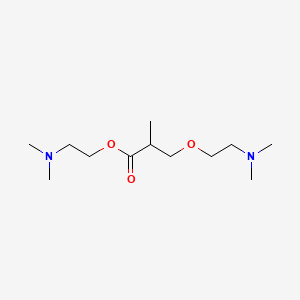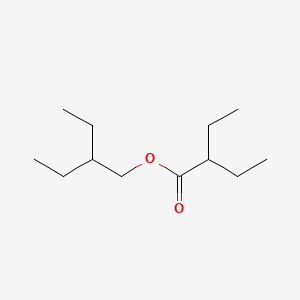
2-Ethylbutyl 2-ethylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl 2-ethylbutyrate is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molar mass of 200.322 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylbutyl 2-ethylbutyrate can be synthesized through the esterification reaction between 2-ethylbutanol and 2-ethylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2-Ethylbutanol+2-Ethylbutanoic acidH2SO42-Ethylbutyl 2-ethylbutyrate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl 2-ethylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into 2-ethylbutanol and 2-ethylbutanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: 2-Ethylbutanol and 2-ethylbutanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Ethylbutyl 2-ethylbutyrate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-ethylbutyl 2-ethylbutyrate involves its interaction with biological molecules, primarily through its ester functional group. The ester can undergo hydrolysis in the presence of esterases, releasing 2-ethylbutanol and 2-ethylbutanoic acid, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Ethylbutyl 2-ethylbutyrate can be compared with other esters such as:
Butyl acetate: Similar ester functional group but different alkyl chains.
Ethyl butyrate: Similar ester functional group but different alkyl chains.
Methyl butyrate: Similar ester functional group but different alkyl chains.
The uniqueness of this compound lies in its specific alkyl groups, which confer distinct physical and chemical properties compared to other esters.
Propriétés
Numéro CAS |
55145-34-1 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2-ethylbutyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-5-10(6-2)9-14-12(13)11(7-3)8-4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
RXQJGYAUTJRBMH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


